Verproside

Catalog No.
S647100
CAS No.
50932-20-2
M.F
C22H26O13
M. Wt
498.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verproside

CAS Number

50932-20-2

Product Name

Verproside

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate

Molecular Formula

C22H26O13

Molecular Weight

498.4 g/mol

InChI

InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

DBUOUVZMYWYRRI-YWEKDMGLSA-N

SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

verproside

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Verproside is a naturally occurring iridoid glycoside, primarily extracted from the plant Pseudolysimachion rotundum var. subintegrum. It has garnered attention for its diverse biological activities and potential therapeutic applications. Structurally, verproside consists of a glucose moiety linked to an iridoid core, which is responsible for its pharmacological properties. The molecular formula of verproside is C22H26O13, and it exhibits a complex arrangement of functional groups that contribute to its reactivity and interactions with biological systems .

Research suggests Verproside's anti-inflammatory properties may be due to its ability to inhibit protein kinase C delta (PKCδ) activation in human lung epithelial cells [1]. PKCδ is an enzyme involved in inflammatory responses. By inhibiting PKCδ, Verproside may help reduce the production of inflammatory mediators like mucin (mucus) and interleukins (signaling molecules) [1].

Data source:

  • Verproside, the Most Active Ingredient in YPL-001 Isolated from Pseudolysimachion rotundum var. subintegrum, Decreases Inflammatory Response by Inhibiting PKCδ Activation in Human Lung Epithelial Cells:

Neuroprotective Properties

Verproside is being investigated for its potential neuroprotective effects. Studies suggest it may:

  • Reduce oxidative stress: Verproside exhibits antioxidant properties, potentially protecting brain cells from damage caused by free radicals [].
  • Promote nerve cell growth: Studies in animals indicate Verproside's ability to stimulate neurite outgrowth, which are extensions of nerve cells essential for communication [].
  • Modulate neurotransmitters: Verproside may influence the levels of certain neurotransmitters like dopamine and acetylcholine, potentially impacting memory and learning [].

Verproside undergoes various chemical transformations, including:

  • Oxidation: This process can produce different oxidation products, potentially altering biological activities.
  • Reduction: Reduction reactions may modify glycosidic bonds or other functional groups within the molecule.
  • Substitution: This involves introducing new functional groups that can change the compound's biological properties.

Common reagents used in these reactions include hydrogen peroxide and sodium borohydride for oxidation and reduction, respectively.

Verproside exhibits significant biological activities, particularly in anti-inflammatory and antioxidant mechanisms. It has been shown to inhibit the activation of Protein Kinase C delta (PKCδ), which plays a crucial role in inflammatory signaling pathways. Specifically, verproside suppresses TNF-alpha/NF-kappaB-mediated MUC5AC expression and IL-6/-8 production in human airway epithelial cells, indicating its potential in treating chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Additionally, verproside acts as a potent inhibitor of human tyrosinase, an enzyme involved in melanin synthesis. It demonstrates competitive inhibition with significant binding affinity, suggesting its potential use in cosmetic applications for skin lightening .

Verproside can be synthesized through several methods:

  • Natural Extraction: The primary method involves extracting verproside from Pseudolysimachion rotundum var. subintegrum using solvent extraction techniques such as methanol or ethanol. The plant material is dried, ground, and subjected to extraction followed by purification through chromatographic methods.
  • Chemical Synthesis: Synthetic routes often involve glycosylation reactions of catalpol derivatives. These processes include protecting and deprotecting hydroxyl groups and optimizing reaction conditions (temperature, solvents) to achieve high yields.

Verproside has various applications due to its biological properties:

  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for developing treatments for respiratory diseases like COPD.
  • Cosmetics: Its ability to inhibit tyrosinase positions it as a potential ingredient in skin-whitening products.
  • Nutraceuticals: As a natural compound with health benefits, verproside may be included in dietary supplements aimed at reducing inflammation and oxidative stress .

Verproside interacts with several proteins and enzymes, notably PKCδ and tyrosinase. Studies have shown that it binds competitively to these targets, inhibiting their activity through direct interaction. For instance, molecular docking simulations have revealed that verproside forms hydrogen bonds with key residues in the active site of human tyrosinase, enhancing its inhibitory effects . Additionally, its metabolism in human hepatocytes results in various metabolites that may also contribute to its pharmacological effects .

Verproside shares structural similarities with several other iridoids. Here are some notable compounds:

Compound NameMolecular FormulaKey Properties
Picroside IIC23H28O13Anti-inflammatory; similar glycosidic structure
Isovanillyl CatalpolC22H26O12Antioxidant properties; related to verproside
CatalposideC22H26O11Exhibits anti-inflammatory activity; structural similarity
6-O-Veratroyl CatalpolC24H30O13Potentially similar biological activities

Verproside is unique due to its specific inhibitory action on PKCδ and tyrosinase compared to these compounds. Its efficacy in suppressing inflammatory pathways distinguishes it within this group of iridoids .

Verproside was first isolated and characterized as a novel iridoid glycoside from Veronica officinalis L. (Scrophulariaceae) in 1980, marking a pivotal moment in the systematic study of bioactive compounds from the Veronica genus. The compound was initially designated as compound 2 in the original research, with its structure definitively established as 6-O-protocatechuoylcatalpol through comprehensive spectroscopic analysis. The nomenclature "verproside" derives from its source genus Veronica combined with the suffix "-proside," reflecting its glucoside nature and the protocatechuic acid moiety that distinguishes it from other iridoid glycosides.

The chemical identity of verproside has been extensively documented across multiple international databases, with the Chemical Abstracts Service assigning it the registry number 50932-20-2. Alternative names include protocatechuoyl catalpol, reflecting its structural composition as a catalpol derivative esterified with protocatechuic acid. The compound's molecular formula C₂₂H₂₆O₁₃ and molecular weight of 498.43 g/mol have been consistently confirmed across various analytical studies. The International Union of Pure and Applied Chemistry name for verproside is [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 3,4-dihydroxybenzoate, demonstrating the complex stereochemical arrangement that contributes to its biological activity.

Taxonomic Distribution in Plant Kingdom

Verproside exhibits a remarkably specific taxonomic distribution, primarily concentrated within the Plantaginaceae family, particularly in species formerly classified under Scrophulariaceae. The compound has been definitively identified in several key species, including Veronica kellereri, Paederota lutea, and most notably Pseudolysimachion rotundum var. subintegrum, which serves as the primary commercial source for extraction. This taxonomic specificity suggests an evolutionary adaptation within this plant lineage, potentially serving as a chemical defense mechanism or stress response compound.

The genus Pseudolysimachion, which encompasses species previously classified within Veronica, represents the richest source of verproside among known plant taxa. Pseudolysimachion rotundum subsp. subintegrum, originally described as Pseudolysimachion rotundum (Nakai) Holub, has been identified as containing the highest concentrations of verproside, making it the preferred source for both research and potential commercial applications. The taxonomic reclassification of these species from Scrophulariaceae to Plantaginaceae reflects modern phylogenetic understanding while maintaining the historical connection to traditional medicinal uses.

Recent phytochemical surveys have expanded the known distribution of verproside to include Veronica peregrina, where it was isolated alongside eleven other bioactive compounds during antioxidant activity screening. This broader distribution pattern suggests that verproside biosynthesis may be more widespread within the Veronica-Pseudolysimachion complex than previously recognized, opening new avenues for sustainable sourcing and conservation strategies.

Historical Applications in Traditional Medicine

The historical use of verproside-containing plants in traditional medicine systems provides crucial context for understanding its therapeutic potential and validates centuries of empirical knowledge. Veronica officinalis L., commonly known as speedwell, has maintained a prominent position in European traditional medicine, particularly throughout central and eastern Europe and the Balkans, where it has been employed for treating various respiratory ailments and inflammatory conditions. Traditional practitioners have utilized speedwell preparations for managing lung diseases, with historical records documenting its use for treating chronic cough, bronchitis, and other respiratory inflammatory conditions.

The traditional preparation methods typically involved creating aqueous extracts or decoctions from the aerial parts of the plant, concentrating the bioactive iridoid glycosides including verproside. These traditional formulations demonstrated remarkable consistency with modern scientific findings, as contemporary research has confirmed the anti-inflammatory and respiratory protective effects of verproside-rich extracts. Traditional dosing regimens often involved consuming 2.80 grams of dried plant material daily, divided into multiple doses, which corresponds remarkably well with modern clinical trial dosing strategies.

Asian traditional medicine systems have similarly recognized the therapeutic value of Pseudolysimachion species, with the plant being historically used to treat respiratory inflammatory diseases. The development of YPL-001, derived from traditional Asian medicinal practices, represents a direct bridge between historical knowledge and modern pharmaceutical development, demonstrating how traditional wisdom can inform contemporary drug discovery efforts. Traditional medicinal practitioners noted the particular efficacy of these plants in treating conditions characterized by excessive mucus production and airway inflammation, observations that align precisely with verproside's demonstrated mechanisms of action.

Evolution of Scientific Research on Verproside

The scientific investigation of verproside has evolved through distinct phases, each building upon previous discoveries while expanding our understanding of its therapeutic potential. The initial isolation and structural characterization in 1980 established the foundation for subsequent research, providing the chemical blueprint necessary for detailed mechanistic studies. Early research focused primarily on taxonomic and phytochemical surveys, mapping the distribution of verproside across various plant species and establishing standardized extraction and purification protocols.

The advancement of analytical techniques in the 1990s and 2000s enabled more sophisticated studies of verproside's biological activities, with researchers beginning to investigate its antioxidant properties and potential therapeutic applications. A significant milestone occurred with the demonstration of verproside's potent antioxidant activity using the Oxygen Radical Absorbance Capacity assay, which revealed its ability to scavenge peroxy radicals and protect against oxidative stress. This research established the mechanistic foundation for understanding verproside's cytoprotective effects and laid the groundwork for subsequent inflammatory disease research.

The contemporary era of verproside research, beginning in the 2010s, has been characterized by intensive investigation of its anti-inflammatory mechanisms and clinical applications. Breakthrough research identified verproside as a potent inhibitor of protein kinase C delta, revealing the molecular basis for its anti-inflammatory effects and establishing its potential as a therapeutic agent for inflammatory diseases. The development of YPL-001 as a standardized verproside-rich extract has enabled controlled clinical trials, with phase 2a studies demonstrating significant therapeutic benefits in patients with moderate to severe chronic obstructive pulmonary disease.

Recent advances in understanding verproside's pharmacokinetics and bioavailability have addressed critical questions about its therapeutic viability, with studies revealing dose-dependent absorption and measurable plasma concentrations following oral administration. Current research directions focus on optimizing delivery methods, understanding metabolic pathways, and expanding therapeutic applications beyond respiratory diseases to include other inflammatory conditions such as acute respiratory distress syndrome. The evolution from traditional medicine to clinical trials represents a remarkable journey of scientific validation, demonstrating how systematic research can transform traditional knowledge into evidence-based therapeutic interventions.

Molecular Formula and Mass (C22H26O13, 498.43 g/mol)

Verproside exhibits the molecular formula C22H26O13 with a precise molecular weight of 498.43 grams per mole [3] [18] [19]. This compound belongs to the iridoid glycoside family and represents a catalpol derivative with significant structural complexity [4]. The molecular composition indicates a highly oxygenated structure characteristic of iridoid glycosides, containing 22 carbon atoms, 26 hydrogen atoms, and 13 oxygen atoms [3] [5]. The Chemical Abstracts Service registry number for verproside is 50932-20-2, providing unambiguous identification in chemical databases [3] [18]. The molecular weight places verproside within the typical range for iridoid glycosides, which commonly exhibit molecular masses between 400 and 600 daltons [20].

High-resolution mass spectrometry analysis has confirmed the exact mass of verproside as 498.1292 daltons, establishing its molecular formula with high precision [9]. The compound demonstrates a molecular ion cluster [M − H]− at m/z 497.1292 in negative ionization mode electrospray mass spectrometry [9]. This precise mass determination enables accurate identification and quantification of verproside in complex biological matrices [4] [9].

Structural Characterization as 6-O-Protocatechuoylcatalpol

Verproside is structurally characterized as 6-O-protocatechuoylcatalpol, representing an ester derivative of catalpol with protocatechuic acid attached at the 6-position [7] [9] [24]. The structure consists of an iridoid aglycone (catalpol) core with a beta-D-glucopyranose unit attached at the C-1 position and a 3,4-dihydroxybenzoic acid (protocatechuic acid) moiety linked through an ester bond at the C-6 position of the glucose unit [9] [24]. This structural arrangement classifies verproside as both an iridoid glycoside and a phenolic ester [7] [25].

The protocatechuic acid component features two hydroxyl groups positioned at the 3 and 4 positions of the benzoic acid ring, creating a catechol functionality [24] [27]. This dihydroxybenzoic acid moiety contributes significantly to the biological activity of verproside [9] [11]. The catalpol backbone maintains the characteristic iridoid structure with a cyclopentane ring fused to a pyran ring, forming the bicyclic cyclopentane-pyran system typical of iridoids [20] [22].

Nuclear magnetic resonance spectroscopy has confirmed the structural assignment through detailed analysis of carbon and proton environments [9]. The IUPAC systematic name for verproside is [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate [15].

Stereochemistry and Conformational Analysis

Verproside possesses multiple chiral centers within its iridoid framework, resulting in a specific three-dimensional configuration that influences its biological properties [9] [15]. The compound exhibits stereochemical complexity due to the presence of several asymmetric carbon atoms in both the iridoid aglycone and the glucose moiety [9]. The absolute configuration has been established through comprehensive nuclear magnetic resonance analysis and comparison with known iridoid standards [9].

The iridoid portion of verproside contains the characteristic hemiacetal functionality at the C-1 position, which exists in equilibrium between alpha and beta anomeric forms [20]. However, in the glycosidic form, the configuration is fixed in the beta orientation through the glycosidic bond [9] [20]. The glucose unit adopts the typical chair conformation observed in most hexopyranoses, with hydroxyl groups positioned to minimize steric interactions [9].

Conformational analysis of verproside reveals restricted rotation around the glycosidic bond due to steric interactions between the sugar unit and the iridoid framework [14]. The protocatechuic acid ester group at the 6-position of glucose introduces additional conformational constraints [9]. Molecular modeling studies suggest that the most stable conformation positions the protocatechuic acid moiety to minimize steric clashes while maintaining optimal electronic interactions [14].

The stereochemical arrangement significantly influences the compound's interaction with biological targets, particularly tyrosinase enzymes where specific hydrogen bonding interactions have been identified [9] [11]. The spatial orientation of the dihydroxybenzoic acid moiety appears crucial for enzyme binding and inhibitory activity [9] [11].

Physicochemical Properties

Verproside demonstrates typical physicochemical properties consistent with iridoid glycosides, exhibiting high polarity due to multiple hydroxyl groups and the glycosidic linkage [15] [18]. The compound appears as a white to off-white solid at room temperature [15] [18]. Storage recommendations indicate optimal stability at -20°C under desiccated conditions [3] [15].

Solubility characteristics show that verproside dissolves readily in polar solvents including methanol, ethanol, and water [15]. The compound also demonstrates solubility in moderately polar organic solvents such as dimethyl sulfoxide and acetone [15]. Limited solubility is observed in nonpolar solvents like hexane or chloroform [15]. The high water solubility facilitates extraction from plant materials using aqueous-alcoholic solvents [4] [25].

PropertyValueReference
Molecular FormulaC22H26O13 [3]
Molecular Weight498.43 g/mol [3]
Melting PointNot definitively established-
Solubility (Water)Highly soluble [15]
StabilityStable at -20°C [15]
AppearanceWhite to off-white solid [15]

The predicted pKa value for verproside is approximately 7.90, reflecting the ionizable hydroxyl groups present in the protocatechuic acid moiety [18]. The density is estimated at 1.75 ± 0.1 grams per cubic centimeter [18]. The boiling point is predicted to be 822.9 ± 65.0°C, though this property is primarily of theoretical interest given the compound's thermal instability at elevated temperatures [18].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of verproside through detailed analysis of both proton and carbon environments [9] [24] [28]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the iridoid glycoside structure and the presence of the protocatechuic acid ester [9].

Key proton nuclear magnetic resonance signals include the anomeric proton of the glucose unit appearing as a doublet around δ 4.78 with a coupling constant of 7.6 Hz, confirming the beta-glycosidic linkage [9] [28]. The iridoid H-1 proton resonates at δ 5.89 as a doublet with J = 9.2 Hz [28]. The olefinic protons of the iridoid framework typically appear in the region δ 5.5-7.5 [9] [28].

The protocatechuic acid aromatic protons generate distinctive signals in the aromatic region (δ 6.5-7.5), with coupling patterns characteristic of the 3,4-dihydroxybenzoic acid substitution pattern [9] [24]. Hydroxyl protons appear as broad signals that may exchange with deuterium oxide [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals 22 distinct carbon environments corresponding to the molecular formula [9] [28]. The carbonyl carbon of the ester linkage appears around δ 167-170, characteristic of aromatic ester functionalities [9]. The anomeric carbon of glucose resonates around δ 100-105, while the iridoid carbons span the range δ 20-150 depending on their chemical environment [9] [28].

Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and heteronuclear multiple bond correlation provide additional structural confirmation through connectivity mapping [9]. These advanced techniques establish the precise attachment points of the protocatechuic acid unit and confirm the stereochemical assignments [9].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of verproside reveals characteristic fragmentation patterns that facilitate structural elucidation and compound identification [4] [9]. In negative ionization mode, verproside exhibits a molecular ion peak at m/z 497.1292 [M-H]− [9]. The fragmentation pattern provides diagnostic information about the structural components [4].

The primary fragmentation pathway involves loss of the glucose moiety (162 mass units) to generate a fragment ion at m/z 335.0784 [M-H-162]− [9]. This fragmentation is typical of iridoid glycosides and confirms the presence of a hexose sugar unit [4]. Secondary fragmentation results in loss of 114 mass units, producing an ion at m/z 221.0456 [M-H-162-114]− [9].

Additional characteristic fragments include ions at m/z 153.0184, corresponding to the protocatechuic acid component after loss of the carboxyl group [4]. The fragmentation pattern also generates ions consistent with rearrangement processes typical of iridoid structures [4] [12].

Fragment Ion (m/z)LossAssignmentReference
497.1292-[M-H]− [9]
335.0784162[M-H-glucose]− [9]
221.0456276[M-H-glucose-114]− [9]
153.0184-Protocatechuic acid fragment [4]

High-resolution mass spectrometry enables accurate mass measurement with sub-ppm precision, facilitating unambiguous molecular formula determination [9] [31]. The isotopic pattern provides additional confirmation of the elemental composition [31] [32].

Ultraviolet-Visible and Fourier Transform Infrared Spectroscopic Properties

Ultraviolet-visible spectroscopy of verproside reveals characteristic absorption patterns reflecting both the iridoid chromophore and the protocatechuic acid aromatic system [9]. The ultraviolet spectrum displays absorption maxima at approximately 220, 263, and 296 nanometers [9]. These absorptions arise from the conjugated enol-ether system of the iridoid framework and the aromatic transitions of the protocatechuic acid moiety [9].

The absorption at 220 nanometers corresponds to high-energy aromatic transitions, while the bands at 263 and 296 nanometers reflect the extended conjugation present in the protocatechuic acid unit [9]. The presence of hydroxyl substituents on the aromatic ring influences the electronic transitions and contributes to the observed spectral pattern [9].

Fourier transform infrared spectroscopy provides complementary structural information through vibrational analysis [33] [35]. The infrared spectrum of verproside exhibits characteristic absorption bands that confirm the presence of hydroxyl groups, ester carbonyl functionality, and aromatic C-H stretching vibrations [16] [33].

Key infrared absorption bands include:

  • Broad O-H stretching vibrations around 3200-3600 cm⁻¹ from multiple hydroxyl groups [33] [35]
  • C=O stretching of the ester linkage near 1650-1750 cm⁻¹ [33] [35]
  • Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region [33] [35]
  • C-O stretching and bending modes in the fingerprint region below 1400 cm⁻¹ [33] [35]

XLogP3

-1.7

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

498.13734088 g/mol

Monoisotopic Mass

498.13734088 g/mol

Heavy Atom Count

35

UNII

96K9991JMW

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Verproside

Dates

Modify: 2024-04-14

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